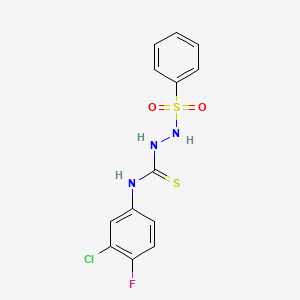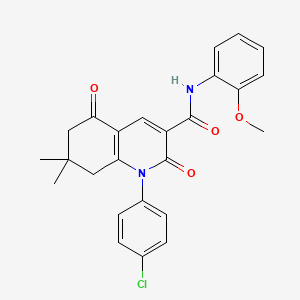![molecular formula C23H38N2O3 B6018160 1-[2-[(3-Cyclopentylpropylamino)methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B6018160.png)
1-[2-[(3-Cyclopentylpropylamino)methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[(3-Cyclopentylpropylamino)methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol is a complex organic compound with a unique structure that includes a cyclopentylpropylamino group, a methoxyphenoxy group, and a pyrrolidinylpropanol group
Vorbereitungsmethoden
The synthesis of 1-[2-[(3-Cyclopentylpropylamino)methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the cyclopentylpropylamino group, followed by the introduction of the methoxyphenoxy group, and finally, the addition of the pyrrolidinylpropanol group. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-[2-[(3-Cyclopentylpropylamino)methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential effects on cellular processes and signaling pathways. In medicine, it could be investigated for its therapeutic potential in treating various diseases. Additionally, its unique structure makes it a valuable compound for studying structure-activity relationships and developing new drugs.
Wirkmechanismus
The mechanism of action of 1-[2-[(3-Cyclopentylpropylamino)methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. Understanding the molecular targets and pathways involved is crucial for elucidating its potential therapeutic applications and optimizing its efficacy and safety.
Vergleich Mit ähnlichen Verbindungen
1-[2-[(3-Cyclopentylpropylamino)methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol can be compared with other similar compounds, such as those containing cyclopentyl, methoxyphenoxy, or pyrrolidinyl groups. These comparisons can highlight the unique features of the compound, such as its specific binding affinity, selectivity, and pharmacokinetic properties. Similar compounds may include other cycloalkanes, methoxyphenoxy derivatives, and pyrrolidinyl-containing molecules.
Eigenschaften
IUPAC Name |
1-[2-[(3-cyclopentylpropylamino)methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c1-27-22-11-10-20(16-24-12-6-9-19-7-2-3-8-19)23(15-22)28-18-21(26)17-25-13-4-5-14-25/h10-11,15,19,21,24,26H,2-9,12-14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFTZGPKYLVMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCCC2CCCC2)OCC(CN3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B6018077.png)
![1-{[(2-Chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6018085.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6018098.png)
![1-({2,5-DICHLORO-6-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-3-(TRIFLUOROMETHYL)PYRIDIN-4-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE](/img/structure/B6018110.png)

![2-{[3-(2-chlorophenoxy)propyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6018133.png)
![3,4-dichloro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B6018139.png)

![1-[benzyl(methyl)amino]-3-(4-{[4-(3-methoxypropyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6018151.png)
![12-oxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-12H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxamide](/img/structure/B6018159.png)
![N-[1-(2-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B6018163.png)
![1-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one](/img/structure/B6018169.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6018170.png)
![4-[(5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B6018178.png)
